molecular formula C17H17ClN4O3 B12695999 7-((4-Chlorophenyl)azo)-6-hydroxy-1,2-dimethyl-1H-indazolium acetate CAS No. 94232-78-7

7-((4-Chlorophenyl)azo)-6-hydroxy-1,2-dimethyl-1H-indazolium acetate

Cat. No.: B12695999
CAS No.: 94232-78-7
M. Wt: 360.8 g/mol
InChI Key: GLBRLPLZDZXOPA-UHFFFAOYSA-N
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Description

7-((4-Chlorophenyl)azo)-6-hydroxy-1,2-dimethyl-1H-indazolium acetate is a complex organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((4-Chlorophenyl)azo)-6-hydroxy-1,2-dimethyl-1H-indazolium acetate typically involves the diazotization of 4-chloroaniline followed by coupling with 6-hydroxy-1,2-dimethyl-1H-indazole. The reaction conditions often require an acidic medium, such as hydrochloric acid, to facilitate the diazotization process. The resulting diazonium salt is then coupled with the indazole derivative in the presence of a base, such as sodium acetate, to form the final azo compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-((4-Chlorophenyl)azo)-6-hydroxy-1,2-dimethyl-1H-indazolium acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the azo group (N=N) can lead to the formation of amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

7-((4-Chlorophenyl)azo)-6-hydroxy-1,2-dimethyl-1H-indazolium acetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a diagnostic tool.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 7-((4-Chlorophenyl)azo)-6-hydroxy-1,2-dimethyl-1H-indazolium acetate involves its interaction with specific molecular targets. The azo group (N=N) can undergo reduction to form amines, which can then interact with various biological molecules. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    4-((4-Chlorophenyl)azo)phenol: Another azo compound with similar structural features.

    6-Hydroxy-1,2-dimethyl-1H-indazole: A precursor used in the synthesis of the target compound.

    4-Chloroaniline: A starting material for the synthesis of the target compound.

Uniqueness

7-((4-Chlorophenyl)azo)-6-hydroxy-1,2-dimethyl-1H-indazolium acetate is unique due to its specific combination of functional groups and structural features. The presence of both the azo group and the indazole moiety imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

94232-78-7

Molecular Formula

C17H17ClN4O3

Molecular Weight

360.8 g/mol

IUPAC Name

7-[(4-chlorophenyl)diazenyl]-1,2-dimethylindazol-2-ium-6-ol;acetate

InChI

InChI=1S/C15H13ClN4O.C2H4O2/c1-19-9-10-3-8-13(21)14(15(10)20(19)2)18-17-12-6-4-11(16)5-7-12;1-2(3)4/h3-9H,1-2H3;1H3,(H,3,4)

InChI Key

GLBRLPLZDZXOPA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[O-].CN1C2=C(C=CC(=C2N=NC3=CC=C(C=C3)Cl)O)C=[N+]1C

Origin of Product

United States

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